![molecular formula C7H7N5 B13333448 Pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide](/img/structure/B13333448.png)
Pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, known for its potential therapeutic applications, particularly in targeting kinases for cancer therapy . The unique structure of this compound, which includes a fused pyrrole and triazine ring system, contributes to its biological activity and makes it a valuable scaffold in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, starting from pyrrole, chloramine, and formamidine acetate, the compound can be synthesized through a series of reactions involving cyclization and amination . The reaction conditions typically involve the use of solvents like dimethylformamide and bases such as sodium hydride to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The process may also involve continuous feeding of reagents to maintain reaction stability and minimize by-product formation .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the triazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring .
Wissenschaftliche Forschungsanwendungen
Pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key component in the development of kinase inhibitors for cancer therapy.
Wirkmechanismus
The mechanism of action of pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting signaling pathways that are crucial for cancer cell proliferation and survival . This targeted inhibition helps in reducing the growth and spread of cancer cells while minimizing damage to healthy cells.
Vergleich Mit ähnlichen Verbindungen
Avapritinib: A kinase inhibitor used in the treatment of gastrointestinal stromal tumors.
Remdesivir: An antiviral drug used in the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug approved for the treatment of hepatocellular carcinoma
Uniqueness: Pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide stands out due to its unique structure, which allows for versatile modifications and the development of a wide range of therapeutic agents. Its ability to selectively target kinases and its role in the synthesis of antiviral drugs highlight its significance in medicinal chemistry .
Eigenschaften
Molekularformel |
C7H7N5 |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide |
InChI |
InChI=1S/C7H7N5/c8-7(9)6-2-1-5-3-10-4-11-12(5)6/h1-4H,(H3,8,9) |
InChI-Schlüssel |
ADYBZWQBHAGNDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NC=NN2C(=C1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


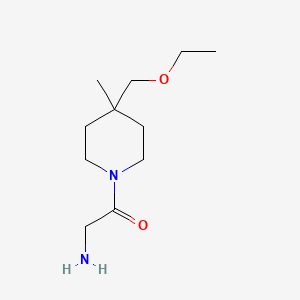
![2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid](/img/structure/B13333387.png)
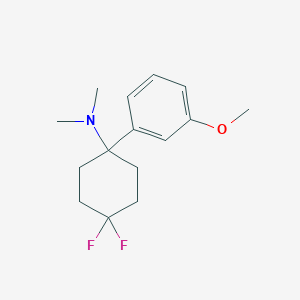

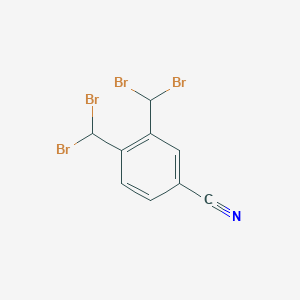
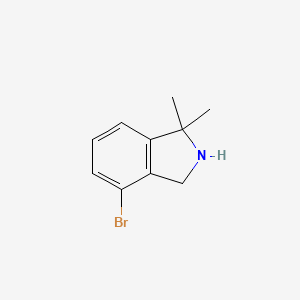

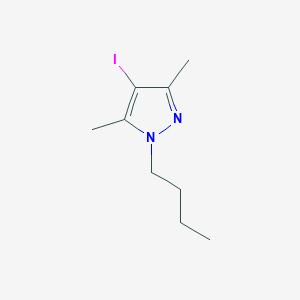
![6-Ethynyl-2-oxaspiro[3.3]heptane](/img/structure/B13333423.png)
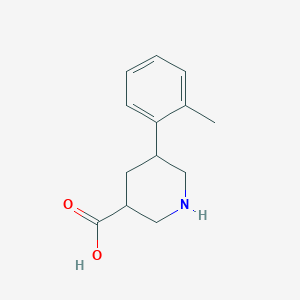
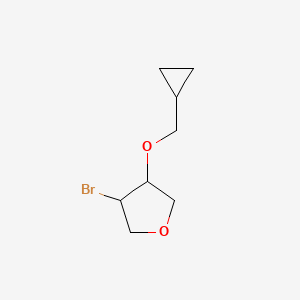
![5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13333444.png)
![Butyl[1-(2-fluorophenyl)propyl]amine](/img/structure/B13333447.png)
![2-(2,2-Difluoroethyl)-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B13333453.png)
